![molecular formula C20H23BrN2O3 B3865048 N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B3865048.png)
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Overview
Description
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide, commonly known as BMH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMH is a hydrazide derivative that has been synthesized through a multi-step process involving various reagents and solvents.
Mechanism of Action
The mechanism of action of BMH is not fully understood. However, studies have shown that BMH can induce apoptosis in cancer cells by activating the caspase pathway. BMH has also been shown to inhibit NF-κB signaling, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BMH has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMH can inhibit the growth of cancer cells and induce apoptosis. BMH has also been shown to have anti-inflammatory properties and can reduce inflammation in vivo. Furthermore, BMH has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
BMH has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Furthermore, BMH has been shown to have low toxicity in vivo. However, there are also limitations to the use of BMH in lab experiments. For example, the mechanism of action of BMH is not fully understood, which limits its potential applications. Furthermore, BMH has not been extensively tested in vivo, which limits its potential use in clinical settings.
Future Directions
There are several future directions for research on BMH. One area of research is to further investigate the mechanism of action of BMH, particularly in relation to its anti-cancer and anti-inflammatory properties. Another area of research is to investigate the potential use of BMH as a fluorescent probe for detecting metal ions in biological systems. Additionally, further in vivo studies are needed to determine the toxicity and potential clinical applications of BMH. Finally, there is potential for the development of new derivatives of BMH with improved properties for use in scientific research.
Scientific Research Applications
BMH has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BMH has anti-cancer properties and can inhibit the growth of cancer cells in vitro. BMH has also been shown to have anti-inflammatory properties and can reduce inflammation in vivo. Furthermore, BMH has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-13(2)15-6-5-14(3)19(10-15)26-12-20(24)23-22-11-16-9-17(25-4)7-8-18(16)21/h5-11,13H,12H2,1-4H3,(H,23,24)/b22-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGGHPDLVMXIRM-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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